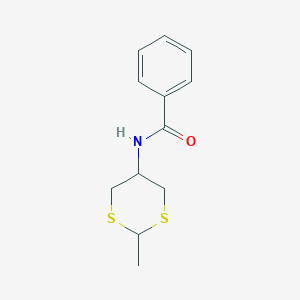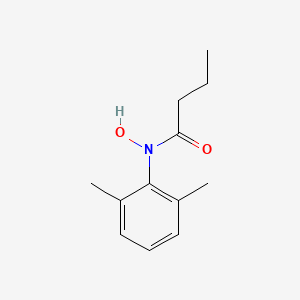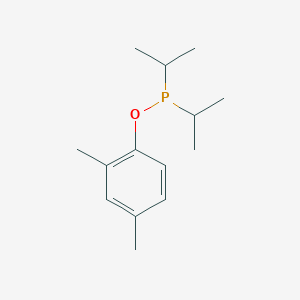
2,4-Dimethylphenyl dipropan-2-ylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylphenyl dipropan-2-ylphosphinite is an organophosphorus compound that features a phosphinite group attached to a 2,4-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl dipropan-2-ylphosphinite typically involves the reaction of 2,4-dimethylphenol with dipropan-2-ylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol, allowing it to react with the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylphenyl dipropan-2-ylphosphinite can undergo various types of chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various phosphinite derivatives can be formed.
Aplicaciones Científicas De Investigación
2,4-Dimethylphenyl dipropan-2-ylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4-Dimethylphenyl dipropan-2-ylphosphinite exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphinite group can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethylphenyl diphenylphosphinite
- 2,4-Dimethylphenyl diethylphosphinite
- 2,4-Dimethylphenyl dibutylphosphinite
Uniqueness
2,4-Dimethylphenyl dipropan-2-ylphosphinite is unique due to its specific combination of the 2,4-dimethylphenyl ring and the dipropan-2-ylphosphinite group. This unique structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications compared to its analogs.
Propiedades
Número CAS |
675140-15-5 |
|---|---|
Fórmula molecular |
C14H23OP |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
(2,4-dimethylphenoxy)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23OP/c1-10(2)16(11(3)4)15-14-8-7-12(5)9-13(14)6/h7-11H,1-6H3 |
Clave InChI |
IJKAHCRELKNDBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



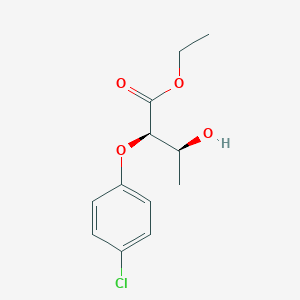

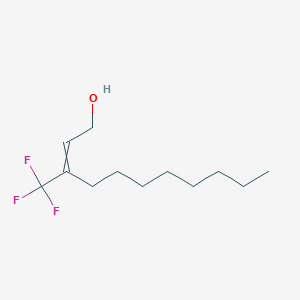
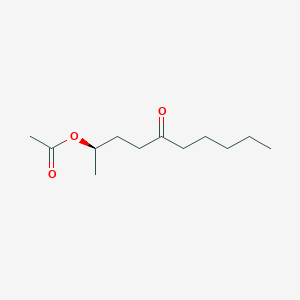
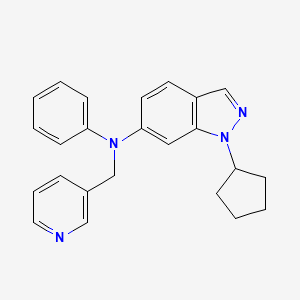
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
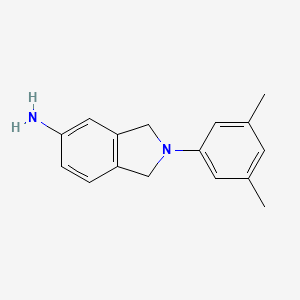
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


